molecular formula C12H19NO2 B14268885 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester CAS No. 156628-65-8

1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester

Cat. No.: B14268885
CAS No.: 156628-65-8
M. Wt: 209.28 g/mol
InChI Key: IWGOSTYWEZXRLC-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a carboxylic acid group at the second position of the pyrrole ring, substituted with a butyl group at the fourth position and a methyl group at the third position, with an ethyl ester functional group. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include halogenated pyrroles, reduced alcohol derivatives, and oxidized carboxylic acids.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyrrole ring’s nitrogen atom imparts basic properties, enabling the compound to interact with various biological molecules. This interaction can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester is unique due to the presence of the butyl group at the fourth position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

156628-65-8

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 4-butyl-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO2/c1-4-6-7-10-8-13-11(9(10)3)12(14)15-5-2/h8,13H,4-7H2,1-3H3

InChI Key

IWGOSTYWEZXRLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CNC(=C1C)C(=O)OCC

Origin of Product

United States

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